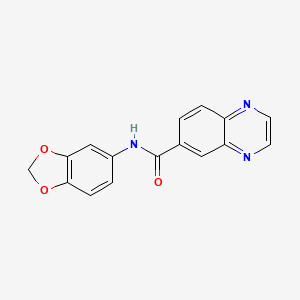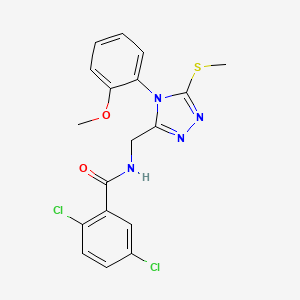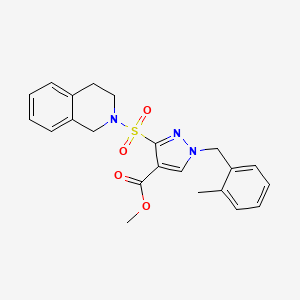
methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is an intriguing compound with a complex structure. It combines the dihydroisoquinoline and pyrazole moieties, providing a range of reactivity and potential applications in scientific research. Known for its multifaceted chemical properties, it finds uses in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves several key steps:
Formation of the Dihydroisoquinoline Moiety: : Starting from a substituted benzaldehyde and amine, the dihydroisoquinoline core is formed through a Pictet-Spengler reaction.
Sulfonylation: : The dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base to protect the nitrogen atom.
Pyrazole Formation: : The 1-(2-methylbenzyl) pyrazole is synthesized via cyclization of a hydrazine derivative with a β-ketoester.
Coupling Reaction: : The final step involves coupling the sulfonylated dihydroisoquinoline with the pyrazole carboxylate through an esterification reaction, using a suitable coupling reagent like EDCI.
Industrial Production Methods
Industrial synthesis may employ optimized conditions for scale-up, including:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to handle the multiple-step synthesis efficiently.
Catalysis: : Leveraging catalytic systems to enhance reaction rates and yields.
Green Chemistry Principles: : Implementing environmentally friendly solvents and conditions to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the pyrazole ring under strong oxidizing conditions.
Reduction: : Hydrogenation may reduce the dihydroisoquinoline moiety to form the fully saturated isoquinoline derivative.
Substitution: : The sulfonyl group can be substituted with nucleophiles, providing a pathway to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Nucleophiles like thiols, amines, or alcohols under basic conditions.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes or ketones.
Reduction Products: : Saturated isoquinoline derivatives.
Substitution Products: : Varied sulfonyl nucleophile adducts.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, it provides a scaffold for developing complex molecules with pharmaceutical potential.
Biology
Enzyme Inhibition: : Studied as an inhibitor for various enzymes due to its ability to bind to active sites.
Protein Interactions: : Explored for its potential to modulate protein-protein interactions.
Medicine
Drug Development: : Evaluated for its pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.
Diagnostics: : Utilized in labeling and tracking biological processes.
Industry
Material Science: : Investigated for creating advanced materials with specific electronic or optical properties.
Catalysts: : Used in the development of novel catalysts for chemical reactions.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Binding to Enzymes: : Inhibits enzyme activity by occupying the active site or allosteric sites.
Modulating Pathways: : Alters signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((1H-isoquinolin-2-yl)sulfonyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate: : Similar structure but differs in the hydrogenation state of the isoquinoline ring.
Methyl 3-((1H-pyrazol-3-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: : Similar pyrazole core but different substitution pattern.
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate: : Similar structure but with a different aromatic substitution.
Uniqueness
Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of dihydroisoquinoline and pyrazole moieties, providing a versatile scaffold for diverse applications.
This compound's structural complexity and reactivity open doors for novel discoveries in various scientific fields. Each moiety contributes distinct properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-7-3-4-9-18(16)13-24-15-20(22(26)29-2)21(23-24)30(27,28)25-12-11-17-8-5-6-10-19(17)14-25/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDPSBZIEHXIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

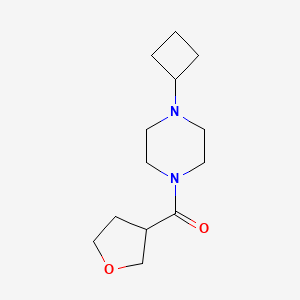
![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)
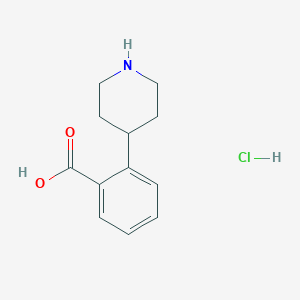
![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2394842.png)
![N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2394846.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)
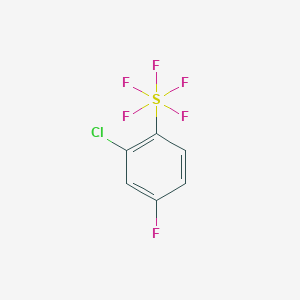

![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)
